molecular formula C25H23F3N2O2 B15295245 (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone

(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B15295245
M. Wt: 440.5 g/mol
InChI Key: YWLIQBRPZYUKHR-ZGNKEGEESA-N
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Description

(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a pyrrolidinone ring, a hydroxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions using phenolic compounds.

    Attachment of the Trifluoromethylphenyl Group: This step often involves nucleophilic aromatic substitution reactions with trifluoromethyl-substituted benzene derivatives.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-phenyl-2-pyrrolidinone
  • (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-methylphenyl]-2-pyrrolidinone

Uniqueness

Compared to similar compounds, (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is unique due to the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the trifluoromethyl group can influence the compound’s binding affinity to molecular targets, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C25H23F3N2O2

Molecular Weight

440.5 g/mol

IUPAC Name

(3R,5R)-5-(3-hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H23F3N2O2/c1-16(17-6-3-2-4-7-17)29-22-15-23(18-8-5-9-21(31)14-18)30(24(22)32)20-12-10-19(11-13-20)25(26,27)28/h2-14,16,22-23,29,31H,15H2,1H3/t16-,22-,23-/m1/s1

InChI Key

YWLIQBRPZYUKHR-ZGNKEGEESA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O

Origin of Product

United States

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